molecular formula C25H20FN3O2S2 B11317886 2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11317886
M. Wt: 477.6 g/mol
InChI Key: BKEFUZXQFAQXJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is carried out under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Fluorophenyl)methyl]sulfanyl}-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H20FN3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H20FN3O2S2/c1-31-20-7-5-6-19(14-20)28-24(30)23-22(33-21-8-3-2-4-9-21)15-27-25(29-23)32-16-17-10-12-18(26)13-11-17/h2-15H,16H2,1H3,(H,28,30)

InChI Key

BKEFUZXQFAQXJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F

Origin of Product

United States

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